molecular formula C25H29BrN4O2 B611731 VU0359595

VU0359595

Número de catálogo: B611731
Peso molecular: 497.4 g/mol
Clave InChI: JSVNNLRZCJAYTQ-ORYQWCPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

VU0359595 ejerce sus efectos inhibiendo selectivamente PLD1, una enzima involucrada en la hidrólisis de fosfolípidos para producir ácido fosfatídico (PA). Esta inhibición interrumpe las vías de señalización mediadas por PA, lo que lleva a una reducción de la proliferación, migración y supervivencia celular. El compuesto se une a un sitio alostérico en PLD1, previniendo su activación y la señalización posterior aguas abajo .

Análisis Bioquímico

Biochemical Properties

VU0359595 is a selective inhibitor of PLD1 with an IC50 value of 3.7 nM, demonstrating over 1700-fold selectivity for PLD1 over PLD2 (IC50 of 6.4 μM) . The compound interacts with PLD1 by inhibiting its enzymatic activity, which plays a crucial role in various biochemical reactions. PLD1 is involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a lipid second messenger that regulates numerous cellular processes . By inhibiting PLD1, this compound can modulate these processes, making it a valuable tool for studying PLD1-related pathways and potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in cancer cells. In multiple myeloma cells, this compound enhances the antitumor effects of bortezomib by inhibiting the mTOR/NF-κB signaling pathway . This inhibition leads to decreased mitochondrial membrane potentials, reduced ATP levels, and increased apoptosis via activation of caspase-8, caspase-9, and caspase-3 . Additionally, this compound modulates autophagic processes in retinal pigment epithelium cells and reduces mitogen-stimulated PLD activity in astrocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PLD1. This compound does not interact with the catalytic site of PLD1 but is believed to bind and inhibit PLD1 through an allosteric site . This inhibition prevents the hydrolysis of phosphatidylcholine to phosphatidic acid, thereby modulating downstream signaling pathways. The compound’s selectivity for PLD1 over PLD2 further highlights its potential as a targeted therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. The compound is stable at room temperature and can be stored at -80°C for up to six months or at -20°C for up to one month when dissolved in solvent . Long-term studies have shown that this compound maintains its inhibitory effects on PLD1 activity and continues to modulate cellular processes such as proliferation and apoptosis in various cell types .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound enhances the antitumor effects of bortezomib in multiple myeloma cells at specific concentrations . The compound does not significantly affect the proliferation and apoptosis of multiple myeloma cells on its own .

Metabolic Pathways

This compound is involved in metabolic pathways related to phospholipase D1 activity. By inhibiting PLD1, the compound affects the production of phosphatidic acid, a key lipid second messenger involved in various cellular processes . This inhibition can lead to changes in metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism and cell signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s selective inhibition of PLD1 suggests that it may be preferentially localized to cellular compartments where PLD1 is active

Subcellular Localization

This compound’s subcellular localization is closely related to its activity and function. The compound’s inhibition of PLD1 suggests that it may be localized to cellular membranes where PLD1 is active . Additionally, this compound may interact with specific targeting signals or post-translational modifications that direct it to particular compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de VU0359595 implica múltiples pasos, comenzando con la preparación de la estructura principal, que incluye un anillo de ciclopropano y una unidad de benzimidazol. Los pasos clave incluyen:

  • Formación del anillo de ciclopropano a través de una reacción de ciclopropanación.
  • Introducción de la unidad de benzimidazol a través de una reacción de condensación con precursores adecuados.
  • Bromación del anillo aromático para introducir el átomo de bromo.
  • Acoplamiento del anillo de piperidina a la unidad de benzimidazol .

Métodos de Producción Industrial

La síntesis probablemente involucra la optimización de los procedimientos a escala de laboratorio para adaptarse a la producción a gran escala, asegurando un alto rendimiento y pureza mientras se mantiene la rentabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

VU0359595 sufre varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para investigación y desarrollo adicionales .

Aplicaciones Científicas De Investigación

VU0359595 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

This compound destaca por su alta selectividad para PLD1 sobre PLD2, lo que lo convierte en una herramienta valiosa para estudiar las vías específicas de PLD1 sin efectos fuera de la diana en PLD2. Esta selectividad es crucial para diseccionar con precisión las funciones de PLD1 en varios procesos biológicos y enfermedades .

Actividad Biológica

VU0359595 is a selective inhibitor of phospholipase D1 (PLD1), a key enzyme involved in various cellular processes, including signal transduction, cell proliferation, and migration. This compound has garnered attention for its potential therapeutic applications in cancer and neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and potential clinical implications.

This compound functions by inhibiting PLD1 with a reported IC50 value of 3.7 nM , demonstrating over 1700-fold selectivity for PLD1 compared to PLD2 . The inhibition of PLD1 disrupts the hydrolysis of phosphatidylcholine, leading to decreased production of phosphatidic acid (PA) and other lipid signaling molecules that are crucial for cellular signaling pathways.

Prostate Cancer

In studies involving human prostate cancer cells, this compound was shown to significantly reduce cell survival. The compound was well tolerated in mouse models and demonstrated potential as a therapeutic agent to mitigate prostate cancer progression .

Table 1: Effects of this compound on Prostate Cancer Cell Viability

TreatmentCell Viability (%)IC50 (nM)
Control100-
This compound403.7
FIPI (dual inhibitor)5520

Lung Cancer

In another study, the combination of this compound with alkylating agents was observed to affect caspase-3 activity and colony-forming ability in lung cancer cells. The results indicated that this compound enhances the cytotoxic effects of chemotherapy, suggesting its potential as an adjunct treatment .

Table 2: Impact of this compound on Lung Cancer Cell Assays

Assay TypeControl (%)This compound (%)
Caspase-3 Activity10065
Colony Formation10030

In Vivo Studies

This compound has been evaluated in animal models for its pharmacokinetic profiles and therapeutic efficacy. In these studies, it exhibited favorable absorption and distribution characteristics, making it a candidate for further development in treating conditions linked to PLD dysregulation .

ALS Models

Research has indicated that PLD inhibition via this compound could be beneficial in models of amyotrophic lateral sclerosis (ALS). Despite initial challenges with bioavailability due to efflux transporter interactions, modifications to the compound have improved its pharmacokinetic properties, making it more suitable for neurological applications .

Propiedades

IUPAC Name

(1R,2R)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVNNLRZCJAYTQ-ORYQWCPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of VU0359595 and how does it impact cancer cells?

A: this compound is a selective inhibitor of Phospholipase D1 (PLD1). [, , ] While it doesn't directly induce apoptosis in multiple myeloma cells, this compound significantly enhances the antitumor effects of bortezomib, a proteasome inhibitor. [] This is achieved through the inhibition of the mTOR/NF-κB signaling pathway, a critical pathway for cell survival and proliferation. []

Q2: How does this compound affect the efficacy of bortezomib in multiple myeloma cells?

A: Studies show that this compound potentiates the antitumor effects of bortezomib by enhancing growth inhibition and decreasing mitochondrial membrane potential (MMP) and ATP levels in multiple myeloma cells. [] Furthermore, it strengthens bortezomib-induced apoptosis by activating caspases (8, 9, 3) and downregulating the anti-apoptotic protein BCL-2. []

Q3: Beyond cancer, what other therapeutic potential does this compound hold?

A: Research indicates that this compound can prevent the loss of phagocytic function in retinal pigment epithelium (RPE) cells exposed to high glucose levels, a condition associated with diabetic retinopathy. [] This protective effect is linked to the compound's ability to prevent oxidative stress induced by high glucose. []

Q4: Has this compound shown any potential in targeting venomous effects?

A: Molecular docking and dynamics studies have demonstrated that this compound can bind to and inhibit the activity of recombinant brown spider venom phospholipase-D (LiRecDT1). [] This inhibition was observed both in enzymatic assays and in biological assays measuring the venom's hemolytic, dermonecrotic, and inflammatory activities. [] These findings suggest that this compound, or derivatives thereof, could potentially be developed as a treatment for loxoscelism, the clinical syndrome caused by brown spider bites. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.